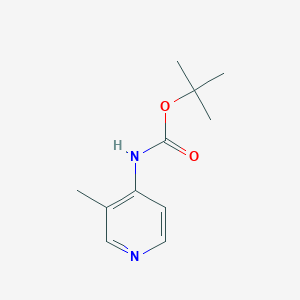

tert-butyl N-(3-methylpyridin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl N-(3-methylpyridin-4-yl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-methylpyridin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(3-methylpyridin-4-yl)carbamate serves as a pharmacophore in the design of various drugs. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of:

- Anticancer Agents : Compounds with similar structures have been explored for their potential to inhibit specific cancer pathways, particularly those involving kinases like p38 MAPK .

- Antimicrobial Agents : Research indicates that derivatives of pyridine-based carbamates exhibit antimicrobial properties, potentially leading to new treatments for bacterial infections .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for:

- Building Blocks : It can act as a precursor for synthesizing other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals .

- Protecting Groups : The tert-butyl group can serve as a protecting group for amines during multi-step synthesis processes, allowing chemists to selectively modify other functional groups .

Case Study 1: Development of p38 MAP Kinase Inhibitors

A study focused on the design of p38 MAP kinase inhibitors utilized derivatives of pyridine-based carbamates, including this compound. These compounds demonstrated promising inhibitory activity against p38 MAPK, which is implicated in inflammatory responses and cancer progression. The research highlighted the importance of structural modifications to enhance potency and selectivity .

Case Study 2: Synthesis of Antimicrobial Compounds

Another research initiative involved synthesizing a series of carbamate derivatives based on pyridine structures. This compound was identified as a key intermediate that facilitated the formation of compounds with significant antimicrobial activity against Gram-positive bacteria. The study underscored the potential of pyridine derivatives in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can be removed under specific conditions, such as treatment with strong acids or heat, to reveal the free amine group .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the pyridine ring.

tert-Butyl (4-methylpiperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

tert-Butyl N-(3-methylpyridin-4-yl)carbamate is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

Actividad Biológica

tert-butyl N-(3-methylpyridin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molecular Weight : Approximately 208.26 g/mol

- Structural Features : The compound consists of a tert-butyl group linked to a carbamate moiety and a pyridine ring, which contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Notably, it has shown efficacy against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that the compound may serve as a lead candidate for antibiotic development due to its selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells.

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes and specific enzymes. This interaction disrupts essential cellular functions, leading to bacterial cell death. Understanding these mechanisms is crucial for optimizing its pharmacological profile and therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit bacterial growth effectively. For example, assays conducted on various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.5 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 1 µg/mL |

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development in antibiotic therapies.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

- High oral bioavailability

- Rapid clearance from systemic circulation

These characteristics are favorable for therapeutic applications but require further investigation to optimize dosing regimens and minimize side effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate | Potential neuroprotective effects | Contains an amino group |

| Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamate | Enhanced activity against specific targets | Incorporates a fluorine atom |

| Tert-butyl (3-amino-pyridin-4-yl)carbamate | Antimicrobial properties | Features a pyridine ring |

This table illustrates how variations in structure can influence biological activity and therapeutic potential, emphasizing the unique profile of this compound .

Future Directions in Research

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.

- In Vivo Efficacy : Animal studies to assess the therapeutic potential and safety profile in living organisms.

- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific pathogens.

Propiedades

IUPAC Name |

tert-butyl N-(3-methylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPXITSRAQPKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.